molecular formula C16H13ClN4O2S B2994452 N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898612-60-7

N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2994452
CAS RN: 898612-60-7
M. Wt: 360.82
InChI Key: YQGQJWXUYLQNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Computational and Pharmacological Potential :

    • Research indicates that derivatives of 1,3,4-oxadiazole, which include compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, show promise in computational and pharmacological contexts.
    • Such compounds have been studied for their potential in toxicity assessment, tumor inhibition, antioxidant activities, and analgesic and anti-inflammatory actions (Faheem, 2018).
  • Antibacterial and Anti-Enzymatic Potential :

    • Certain derivatives of 1,3,4-oxadiazole and acetamide have been synthesized and evaluated for their antibacterial and anti-enzymatic properties, supported by hemolytic activity studies (Nafeesa et al., 2017).
  • Antimicrobial Activities :

    • A study on N-pyridin-2-yl substituted acetamides revealed that these compounds exhibited better antifungal activity than fluconazole, a reference drug. This indicates their potential in combating fungal infections (Ugwu & Okoro, 2014).
  • Anticancer Properties :

    • In the field of cancer research, certain acetamide derivatives of 1,3,4-oxadiazole have been explored for their cytotoxic effects on various human leukemic cell lines (Vinayak et al., 2014).
  • Synthesis and Biological Screening :

    • There are studies on the synthesis of various 1,3,4-oxadiazole derivatives followed by biological screening for activities such as antibacterial and hemolytic effects, emphasizing the compound's potential in medicinal chemistry (Rehman et al., 2013).
  • Novel Derivatives and Antimicrobial Activity :

    • Novel derivatives containing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial properties, demonstrating potential in the development of new antibacterial agents (Darwish et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-2-3-12(8-13(10)17)19-14(22)9-24-16-21-20-15(23-16)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGQJWXUYLQNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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